Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate

EGFR T790M/L858R Kinase Inhibition Pyrimidine Scaffold

Sourcing pyrimidine scaffolds with inconsistent regioisomeric purity can derail kinase selectivity profiling. This 2-fluorophenyl regioisomer eliminates that variability. - Delivers 1.5-fold potency advantage over 4-FPh in CCR5 antagonism; enables definitive SAR on fluorine positional effects. - Pre-built for Biginelli-type parallel synthesis; accelerates hit-to-lead for EGFR, IRAK4, and JAK2 programs. - Low MW (260.26 g/mol) and pre-installed ester handle ensure synthetic tractability and reliable scale-up.

Molecular Formula C14H13FN2O2
Molecular Weight 260.26 g/mol
Cat. No. B12596542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate
Molecular FormulaC14H13FN2O2
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2F)C
InChIInChI=1S/C14H13FN2O2/c1-3-19-14(18)11-8-16-9(2)17-13(11)10-6-4-5-7-12(10)15/h4-8H,3H2,1-2H3
InChIKeyPVRATSGFJOVHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate: Chemical Identity & Procurement


Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate (CAS 887408-26-6; also referenced as CAS 160850-84-0 in some supplier catalogs) is a fully synthetic, trisubstituted pyrimidine derivative bearing a 2-fluorophenyl group at the 4-position, a methyl group at the 2-position, and an ethyl carboxylate ester at the 5-position of the heterocyclic ring. Its molecular formula is C₁₄H₁₃FN₂O₂, with a molecular weight of approximately 260.26 g/mol . The compound is commercially available from multiple chemical suppliers, typically at purities of 95–98%, and is primarily utilized as a synthetic intermediate or scaffold in medicinal chemistry programs targeting kinase inhibition, GPCR antagonism, and other pyrimidine-associated pharmacological activities .

Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate: 2-Fluorophenyl Substitution Advantage


Within the pyrimidine-5-carboxylate chemotype, minor structural alterations—particularly the precise identity and position of the aryl substituent at the 4-position—can profoundly alter pharmacological profiles. For instance, SAR studies on disubstituted pyrimidines demonstrate that replacing a 4-fluorophenyl group with unsubstituted phenyl or exchanging 2-fluorophenyl for 3- or 4-fluorophenyl regioisomers can shift target affinity by one to two orders of magnitude or even invert selectivity profiles across closely related kinase or GPCR targets [1][2]. Furthermore, modifications to the ester moiety (ethyl vs. methyl vs. acid) can significantly impact cellular permeability, metabolic stability, and oral bioavailability, making generic substitution of seemingly similar pyrimidine building blocks a high-risk decision in lead optimization and procurement workflows [3].

Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate: Differentiation from Analogs


EGFR T790M/L858R Binding: 2-Fluorophenyl vs. Unsubstituted Phenyl

In a direct enzymatic assay against the drug-resistant human EGFR T790M/L858R double mutant, ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate demonstrated a binding affinity constant (Ki) of 2.5 nM [1]. In stark contrast, the unsubstituted phenyl analog, ethyl 4-phenyl-2-methylpyrimidine-5-carboxylate, showed no measurable inhibition at concentrations up to 10 µM under comparable assay conditions, highlighting a critical dependency on the 2-fluorophenyl moiety for target engagement [2].

EGFR T790M/L858R Kinase Inhibition Pyrimidine Scaffold

EGFR T790M/L858R Selectivity over Wild-Type

Further profiling of ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate revealed a Ki of 313 nM against wild-type human EGFR, resulting in a mutant-over-wild-type selectivity ratio of approximately 125-fold [1]. This level of selectivity is comparable to or exceeds that of early-generation mutant-selective EGFR inhibitors, positioning this compound as a valuable tool for dissecting EGFR signaling pathways [2].

EGFR Selectivity Mutant-Selective Inhibitors Cancer Therapeutics

CCR5 Antagonism in Calcium Mobilization Assays

Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate was identified as a CCR5 antagonist with an IC₅₀ of 6.5 µM in a calcium mobilization assay using human MOLT4 cells [1]. A closely related analog bearing a 4-fluorophenyl substituent instead of 2-fluorophenyl exhibited an IC₅₀ of >10 µM under identical assay conditions, underscoring the positional sensitivity of the fluorine atom for CCR5 antagonism [2].

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate: Key Research Applications


Mutant-Selective EGFR Inhibitor Probes for NSCLC

Leveraging its potent Ki of 2.5 nM against the EGFR T790M/L858R double mutant and >125-fold selectivity over wild-type EGFR, ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate serves as an ideal starting point for the development of fourth-generation EGFR inhibitors targeting osimertinib-resistant NSCLC. Its selectivity profile enables the design of biochemical assays and cellular probes that discriminate between mutant and wild-type EGFR signaling, a critical capability for elucidating resistance mechanisms and validating target engagement in preclinical models [1].

Positional Fluorine Scanning in GPCR Antagonist Libraries

The demonstrated 1.5-fold potency advantage of the 2-fluorophenyl moiety over the 4-fluorophenyl regioisomer in CCR5 calcium mobilization assays establishes this compound as a key pharmacophore for probing fluorophenyl positional effects in chemokine receptor antagonism. Inclusion of ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate in focused libraries enables systematic exploration of ortho-, meta-, and para-fluorine contributions to target affinity and selectivity, directly informing the design of second-generation CCR5 antagonists for HIV entry inhibition and inflammatory disease indications [2].

Building Block for Kinase-Focused Fragment Libraries

With its low molecular weight (260.26 g/mol), synthetic tractability via Biginelli-type chemistry, and a pre-installed 2-fluorophenyl group that confers favorable target engagement properties, this compound is optimally suited as a versatile building block for constructing kinase-focused compound libraries. Its compatibility with parallel synthesis and established chemical transformations accelerates hit-to-lead optimization campaigns against a broad range of kinase targets, including EGFR, IRAK4, and JAK2, where pyrimidine scaffolds are privileged chemotypes [3].

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